This compound belongs to the class of piperazine derivatives and features a triazoloquinazoline core. The structural framework suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases due to its diverse functionalization. The molecular formula is , with a molecular weight of 488.54 g/mol .
The synthesis of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine typically involves several key steps:
These methods emphasize the need for careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine can be analyzed through various techniques:
C1CN(CCN1c1ccc(cc1)F)c1c2ccccc2n2c(c(nn2)S(c2ccccc2)(=O)=O)n1
OHGPRQGZTNCXFR-UHFFFAOYSA-N
The compound features a triazole ring fused with a quinazoline structure and is substituted with a benzenesulfonyl group and a fluorophenyl group on the piperazine moiety. This complex architecture suggests potential interactions with biological targets due to its diverse functional groups that enhance solubility and permeability across cellular membranes .
The compound's reactivity can be assessed based on its functional groups:
These chemical properties indicate that the compound could serve as a versatile intermediate in synthetic organic chemistry or as a lead compound in drug discovery efforts targeting specific receptors or enzymes .
The physical and chemical properties of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine include:
These properties suggest that while the compound may have good membrane permeability due to its lipophilicity, modifications may be necessary to enhance solubility for therapeutic applications .
The potential applications of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine are diverse:
Given its structural complexity and potential for biological activity, this compound represents an interesting candidate for further research and development in pharmaceutical sciences .
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5